molecular formula C24H29NO8S2 B561915 Colchicine Methanethiosulfonate CAS No. 1217821-52-7

Colchicine Methanethiosulfonate

Cat. No.: B561915
CAS No.: 1217821-52-7
M. Wt: 523.615
InChI Key: KZMCZFBQMMHSRF-KRWDZBQOSA-N
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Description

Colchicine Methanethiosulfonate is a derivative of colchicine, a well-known alkaloid extracted from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). Colchicine has been widely used for its anti-inflammatory properties, particularly in the treatment of gout and familial Mediterranean fever. This compound is a modified form of colchicine, designed to enhance its pharmacological properties and reduce toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Colchicine Methanethiosulfonate typically involves the thiomethylation of colchicine. This process includes the introduction of a methanethiosulfonate group to the colchicine molecule. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For instance, the thiomethylation can be achieved using methanethiosulfonate reagents under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes to accommodate large-scale manufacturing. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent quality and yield. The process also involves rigorous purification steps to remove any impurities and ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Colchicine Methanethiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .

Scientific Research Applications

Colchicine Methanethiosulfonate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Colchicine Methanethiosulfonate involves the disruption of microtubule polymerization. This is achieved by binding to tubulin, a protein that forms microtubules, thereby inhibiting its polymerization into microtubules. This disruption affects various cellular processes, including cell division, intracellular transport, and signal transduction. Additionally, this compound modulates inflammatory pathways by inhibiting the activation of the NLRP3 inflammasome and reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Uniqueness: Colchicine Methanethiosulfonate stands out due to its modified structure, which enhances its pharmacological properties while reducing toxicity. Its ability to disrupt microtubule polymerization and modulate inflammatory pathways makes it a valuable compound in both research and therapeutic applications .

Biological Activity

Colchicine Methanethiosulfonate (CMT) is a derivative of colchicine, a well-known alkaloid primarily used in the treatment of gout and Familial Mediterranean Fever (FMF). The biological activity of CMT is closely related to its parent compound, colchicine, which exhibits a range of effects on cellular processes, particularly through its interaction with microtubules. This article explores the biological activity of CMT, focusing on its mechanisms of action, therapeutic applications, and case studies illustrating its effects.

CMT operates primarily through the inhibition of microtubule polymerization. This action disrupts various cellular functions, including:

  • Inhibition of Neutrophil Function : CMT reduces neutrophil adhesion and migration by interfering with the cytoskeletal dynamics necessary for these processes. It inhibits the expression of adhesion molecules like L-selectin and decreases superoxide production, which is crucial for inflammatory responses .
  • Modulation of Inflammatory Pathways : CMT has been shown to downregulate multiple inflammatory pathways by inhibiting the NALP3 inflammasome, which plays a significant role in the activation of interleukin-1β (IL-1β), a key inflammatory mediator .
  • Anticancer Properties : Similar to colchicine, CMT may have potential anticancer effects by inhibiting cancer cell migration and angiogenesis. It disrupts mitotic spindle formation, leading to cell cycle arrest .

Therapeutic Applications

CMT's biological activity suggests several therapeutic applications:

  • Anti-inflammatory Treatment : CMT can be effective in treating acute gout attacks and other inflammatory conditions due to its ability to inhibit neutrophil activation and migration .
  • Potential in Cancer Therapy : While colchicine has been limited in cancer therapy due to toxicity, derivatives like CMT may offer a safer profile while retaining anticancer properties .

Case Studies

Several case studies illustrate the clinical implications and outcomes associated with colchicine and its derivatives:

  • Colchicine Intoxication in Children : A study reported cases where children ingested colchicine accidentally or with suicidal intent. Symptoms included renal failure and metabolic acidosis. Supportive treatments were administered, highlighting the need for careful monitoring when using colchicine derivatives .
  • Efficacy in Gout Management : Clinical trials have demonstrated that low-dose colchicine effectively prevents gout flares. The pharmacokinetics suggest that CMT could provide similar benefits while possibly reducing side effects associated with higher doses of colchicine .

Data Table: Summary of Biological Effects

Biological ActivityMechanismTherapeutic Implication
Inhibition of Neutrophil MigrationDisruption of microtubule assemblyTreatment of inflammatory diseases
Reduction in IL-1β ActivationNALP3 inflammasome inhibitionAnti-inflammatory effects
Anticancer ActivityMitotic spindle disruptionPotential cancer therapy

Properties

IUPAC Name

3-methylsulfonylsulfanyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO8S2/c1-30-19-9-7-15-16(13-18(19)26)17(25-21(27)10-11-34-35(5,28)29)8-6-14-12-20(31-2)23(32-3)24(33-4)22(14)15/h7,9,12-13,17H,6,8,10-11H2,1-5H3,(H,25,27)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMCZFBQMMHSRF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652528
Record name S-(3-Oxo-3-{[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]amino}propyl) methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217821-52-7
Record name S-(3-Oxo-3-{[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]amino}propyl) methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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